8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
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Overview
Description
8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions involving acylation, cyclization, and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
8-amino-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation, but its structure suggests a potential for significant pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Its structure provides a versatile platform for developing new derivatives with enhanced pharmacological properties .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-amino-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-11(16)13-9-3-2-8(12)5-10(9)14(7)6-15/h2-3,5-7H,4,12H2,1H3,(H,13,16) |
InChI Key |
GOISSTOZRGZHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=C(N1C=O)C=C(C=C2)N |
Origin of Product |
United States |
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